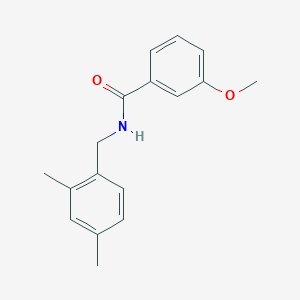

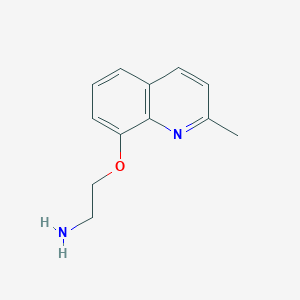

2-(2-Methyl-8-quinolyloxy)ethylamine

Overview

Description

Synthesis Analysis

The synthesis of 2-(2-Methyl-8-quinolyloxy)ethylamine involves the reaction of 2-methyl-8-hydroxyquinoline with 1-bromo-3-chloropropane in the presence of a base . Various new 1-(2-methyl-8-quinolyloxy)-3-propylamines have been synthesized by the condensation of 1-(2-methyl-8-quinolyloxy)-3-chloropropane with different amines .Molecular Structure Analysis

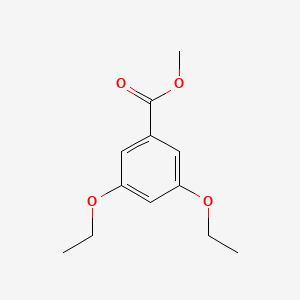

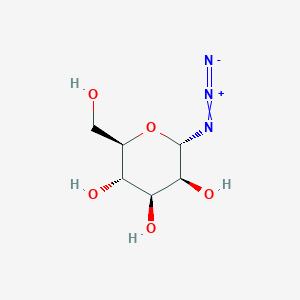

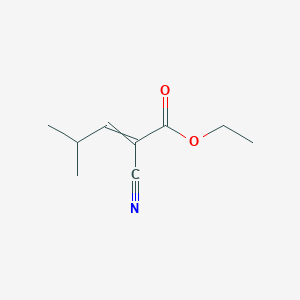

The molecular structure of this compound is complex. It contains a total of 40 bonds, including 24 non-H bonds, 18 multiple bonds, 4 rotatable bonds, 1 double bond, 17 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 secondary amide (aliphatic), 1 ether (aromatic), and 1 Pyridine .Chemical Reactions Analysis

Amines, such as this compound, are organic compounds that contain and are often actually based on one or more atoms of nitrogen . They can be primary, secondary, or tertiary, depending on the number of carbon-containing groups that are attached to them . Amines can undergo various chemical reactions, including reactions with strong oxidizers and strong acids .Physical And Chemical Properties Analysis

Amines, such as this compound, have simple physical properties such as solubility and boiling points . Methyl, dimethyl, trimethyl, and ethyl amines are gases under standard conditions. Most common alkyl amines are liquids, and high molecular weight amines are solids at standard temperatures .Scientific Research Applications

Synthesis and Antimicrobial Activity

One notable application is in the synthesis of novel compounds with potential antibacterial and modulatory activity. For instance, derivatives synthesized from 2-hydroxy-quinones, lapachol, and nor-lapachol, through selective reactions with ethanolamine and propanolamine, have shown promising antibacterial properties. These derivatives, while not clinically significant in their minimum inhibitory concentrations (MICs) alone, have demonstrated enhanced efficacy when combined with aminoglycosides, suggesting a potential therapeutic alternative for combating bacterial resistance and reducing antibiotic side effects (Figueredo et al., 2020).

Metal Coordination for Catalysis and Materials Science

Another significant application is in the construction of peptoid oligomers bearing multi-dentate ligands. The synthesis and characterization of new heterocyclic amines, including 2-(1,10-phenanthroline-5-yloxy)ethylamine and related compounds, for incorporation into peptoid oligomer sequences, aim at binding metal species. This has potential applications in catalysis and materials science, showcasing the versatility of these compounds in designing novel materials (Maayan et al., 2008).

Inhibition of Corrosion

The chemical structure of certain quinoxalines, including those derived from 2-(2-Methyl-8-quinolyloxy)ethylamine, has been studied for their corrosion inhibition efficiency. Quantum chemical calculations based on Density Functional Theory (DFT) have revealed a relationship between the molecular structure of quinoxalines and their efficiency as corrosion inhibitors for copper in nitric acid media. This highlights the application of these compounds in protecting metals from corrosion, an essential aspect of industrial maintenance and longevity (Zarrouk et al., 2014).

Anticancer Research

Research into the anticancer activity of quinoxaline derivatives synthesized from this compound and related compounds has shown promising results. These compounds have been tested for their efficacy against various cancer cell lines, revealing potential as anticancer agents. The synthesis process and anticancer activity evaluation of these compounds underscore the continuous search for more effective and less toxic cancer treatments (Bajaj et al., 2017).

Eco-friendly Synthesis in Water

The eco-friendly and efficient synthesis of pyrano[3,2-c]quinolones in water via a one-pot three-component reaction demonstrates the commitment to green chemistry principles. This process involves reacting 4-hydroxy-1-methylquinolin-2(1H)-one with aldehydes and active methylene nitriles in aqueous medium, showcasing an innovative approach to synthesizing these compounds with high yields and minimal environmental impact (Radini et al., 2018).

properties

IUPAC Name |

2-(2-methylquinolin-8-yl)oxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-9-5-6-10-3-2-4-11(12(10)14-9)15-8-7-13/h2-6H,7-8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUPCODKNXKGSAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2OCCN)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl benzo[b]thiophene-7-carboxylate](/img/structure/B1452547.png)